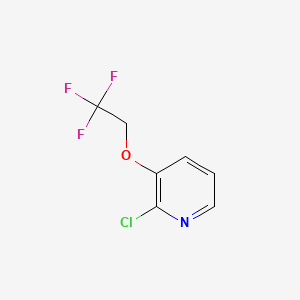

2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-6-5(2-1-3-12-6)13-4-7(9,10)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTMJBMTEOTFKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301036188 | |

| Record name | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301036188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256473-04-8 | |

| Record name | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256473-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256473048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301036188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Halogenated Pyridine Scaffolds in Organic Synthesis

The pyridine (B92270) ring is a fundamental heterocyclic aromatic scaffold that is a cornerstone in medicinal chemistry and materials science. nih.govresearchgate.net Often described as a "privileged scaffold," its derivatives are found in thousands of pharmaceutical agents and are essential precursors for agrochemicals. nih.govnih.gov The introduction of halogen atoms onto this scaffold profoundly enhances its synthetic versatility and modulates the biological activity of the resulting molecules.

Halogen substituents, such as the chlorine atom in 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine, influence the electronic properties of the pyridine ring, typically making it more prone to nucleophilic substitution reactions. nih.gov This reactivity is crucial for synthetic chemists, as the halogen can serve as a leaving group or a handle for cross-coupling reactions, enabling the construction of diverse and complex molecular architectures. Furthermore, halogens can participate in "halogen bonding," a type of non-covalent interaction where the halogen acts as a Lewis acid, which can be pivotal for molecular recognition and binding affinity in biological systems. acs.org The strategic placement of halogens on pyridine rings is a well-established method for fine-tuning the electronic and steric properties of molecules, making halogenated pyridines indispensable building blocks in the development of new drugs and crop protection products. nih.govmdpi.com

Role of Fluorinated Ethers in Chemical and Biological Sciences

Fluorinated ethers are a class of organofluorine compounds characterized by an ether linkage and one or more fluorine atoms. keimei-kinen.com The incorporation of fluorine, particularly in the form of a trifluoromethyl (CF3) group as part of the trifluoroethoxy moiety, imparts a unique set of properties to organic molecules. mdpi.com These properties are highly sought after in the chemical and biological sciences.

The high electronegativity and steric demand of the trifluoromethyl group can significantly enhance the metabolic stability of a compound by blocking sites susceptible to enzymatic degradation. mdpi.com This leads to improved pharmacokinetic profiles in drug candidates. The trifluoroethoxy group also increases lipophilicity, which can improve a molecule's ability to cross biological membranes. Beyond pharmaceuticals, fluorinated ethers are valued for their high chemical inertness, thermal stability, and unique solvation properties. keimei-kinen.comscience.gov These characteristics have led to their use in specialized applications, such as stable electrolytes for high-performance batteries and as components in advanced materials. nih.govwpmucdn.com In the context of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine, the trifluoroethoxy group is critical for conferring desirable biological and physicochemical properties onto the final target molecules.

Overview of Research Trajectories for 2 Chloro 3 2,2,2 Trifluoroethoxy Pyridine

Strategies for the Construction of the this compound Core Structure

This strategy involves the formation of the ether bond by reacting a hydroxylated pyridine (B92270) with a suitable trifluoroethylating agent. The hydroxyl group, acting as a nucleophile, displaces a leaving group on the trifluoroethyl source. This method is a direct and common approach for synthesizing aryl ethers.

A specific and documented method for synthesizing this compound is the reaction of 2-Chloro-3-hydroxypyridine with 2-Chloro-1,1,1-trifluoroethane. researchgate.net In this Williamson-type ether synthesis, the hydroxyl group of 2-Chloro-3-hydroxypyridine is deprotonated by a base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of 2-Chloro-1,1,1-trifluoroethane, displacing the chloride ion and forming the desired ether linkage.

Research findings indicate that this reaction can be effectively carried out using potassium carbonate as the base in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.net The mixture is heated under reflux for an extended period to ensure the completion of the reaction. researchgate.net The final product is then isolated and purified, often through recrystallization. researchgate.net

| Parameter | Condition/Reagent | Reference |

|---|---|---|

| Starting Material | 2-Chloro-3-hydroxypyridine | researchgate.net |

| Trifluoroethylating Agent | 2-Chloro-1,1,1-trifluoroethane | researchgate.net |

| Base | Potassium carbonate | researchgate.net |

| Solvent | Dimethylformamide (DMF) | researchgate.net |

| Temperature | Reflux | researchgate.net |

| Reaction Time | 32 hours | researchgate.net |

An alternative and powerful strategy involves the conversion of a primary aromatic amine into a diazonium salt, which is an excellent leaving group (N₂). organic-chemistry.orgbyjus.com This diazonium group can then be displaced by a nucleophile, in this case, the trifluoroethoxide ion, to yield the target product. This method is particularly useful when the corresponding hydroxypyridine is less accessible or when alternative reaction pathways are desired.

The synthesis of this compound has been successfully achieved starting from 3-Amino-2-chloropyridine. researchgate.net The process involves the diazotization of the amino group on the pyridine ring, followed by nucleophilic substitution with 2,2,2-trifluoroethanol. This route provides a high-yield and mild-condition pathway to the desired product. researchgate.net

The critical first step in this sequence is the diazotization, which involves the reaction of the primary amine with a nitrosating agent under acidic conditions to form a diazonium salt. byjus.comunacademy.com The choice of both the nitrosating agent and the acid is crucial for the reaction's success.

Nitrosating Agents : Various agents can be used to generate the necessary nitrosonium ion (NO⁺).

Sodium Nitrite (NaNO₂) : Commonly used in aqueous strong acids like hydrochloric acid (HCl), sodium nitrite generates nitrous acid (HONO) in situ, which then forms the active nitrosating species. organic-chemistry.orggoogle.comgoogle.com

Alkyl Nitrites : Reagents such as n-butyl nitrite are effective, particularly in the presence of organic acids. researchgate.net This approach can be advantageous in non-aqueous systems. researchgate.net

Nitrosyl Chloride (NOCl) : This potent nitrosating agent can be employed in hydrogen chloride-saturated aqueous solutions, offering another effective method for diazotization. google.com

Acidic Conditions : The reaction medium must be acidic to facilitate the formation of the nitrosonium ion from the nitrosating agent. unacademy.com

Mineral Acids : Strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are standard choices, particularly when using sodium nitrite. organic-chemistry.orggoogle.com The presence of a Brønsted acid is essential for promoting the reaction. researchgate.net

Organic Acids : In conjunction with alkyl nitrites, organic acids can be used to provide the necessary acidic environment for the reaction to proceed under mild conditions. researchgate.net

To maximize the yield and purity of this compound via the diazotization route, several reaction parameters must be carefully controlled. The inherent instability of diazonium salts necessitates precise control over the reaction environment. researchgate.net

Temperature : This is one of the most critical factors. Diazotization reactions are typically conducted at low temperatures, generally between 0°C and 10°C, to prevent the premature decomposition of the unstable diazonium salt. unacademy.comgoogle.com Maintaining the reaction in an ice bath is a common practice. unacademy.com

Stoichiometry : The molar ratios of the amine, nitrosating agent, and acid must be carefully balanced. An excess of acid is generally used to ensure the complete formation of nitrous acid and to maintain the stability of the resulting diazonium salt. unacademy.com

Reaction Time : The rate of diazotization can vary depending on the specific substrate and conditions. unacademy.com Sufficient time must be allowed for the complete conversion of the amine to the diazonium salt before proceeding with the subsequent nucleophilic substitution step.

| Parameter | Typical Range/Condition | Rationale | Reference |

|---|---|---|---|

| Temperature | 0°C to 10°C | Enhances stability of the diazonium salt intermediate. | unacademy.comgoogle.com |

| Nitrosating Agent | Sodium nitrite, Alkyl nitrites, Nitrosyl chloride | Choice depends on solvent system and desired reactivity. | researchgate.netgoogle.comgoogle.com |

| Acidic Medium | Mineral acids (e.g., HCl) or Organic acids | Catalyzes the formation of the active nitrosating agent (NO⁺). | researchgate.netunacademy.comresearchgate.net |

| Solvent | Aqueous or Organic | Selected based on the solubility of reactants and the chosen nitrosating agent. | researchgate.netgoogle.com |

Diazotization-Mediated Trifluoroethoxylation of Aminopyridines

Comparative Analysis of Synthetic Routes: Efficiency, Atom Economy, and Scalability

The selection of a synthetic route in chemical manufacturing depends on a variety of factors beyond the chemical transformation itself. A comparative analysis of the primary methods for synthesizing this compound highlights the trade-offs in terms of efficiency, environmental impact (atom economy), and industrial-scale feasibility (scalability).

Two prominent synthetic pathways are the diazotization of an aminopyridine and the Williamson ether synthesis from a hydroxypyridine.

Route A: Diazotization of 3-Amino-2-chloropyridine

This method involves the reaction of 3-amino-2-chloropyridine with n-butyl nitrite and 2,2,2-trifluoroethanol in the presence of an organic acid. researchgate.netscribd.com This pathway leverages a Sandmeyer-type reaction mechanism to replace the amino group with the desired trifluoroethoxy group. A reported yield for this transformation is 78.3%. scribd.com

Route B: Williamson Ether Synthesis from 2-Chloro-3-hydroxypyridine

This approach synthesizes the target compound through the reaction of 2-Chloro-3-hydroxypyridine with a trifluoroethylating agent, such as 2-chloro-1,1,1-trifluoroethane. researchgate.net The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) with a base, such as potassium carbonate, to facilitate the formation of the ether linkage. researchgate.net

Analysis:

Efficiency: While Route A has a documented high yield of 78.3%, the efficiency of Route B can also be high, though specific percentages are not detailed in the provided literature. scribd.com Reaction efficiency is often heavily dependent on the optimization of reaction conditions.

Scalability: For industrial production, Route B appears more scalable. It employs common reagents and conditions (potassium carbonate, DMF, reflux) that are standard in large-scale synthesis. researchgate.net Route A's use of an alkyl nitrite, which can be thermally unstable, may present greater challenges and safety considerations for large-scale operations. researchgate.net

The following interactive table provides a comparative overview of these synthetic routes.

| Feature | Route A: Diazotization | Route B: Williamson Ether Synthesis |

| Starting Material | 3-Amino-2-chloropyridine | 2-Chloro-3-hydroxypyridine |

| Key Reagents | n-Butyl nitrite, 2,2,2-trifluoroethanol | 2-Chloro-1,1,1-trifluoroethane, Potassium Carbonate |

| Reported Yield | 78.3% scribd.com | Dependent on optimized conditions |

| Atom Economy | Lower, due to byproducts from the diazotizing agent. wordpress.com | Higher, with inorganic salts as primary byproducts. wordpress.com |

| Scalability | Moderate; use of alkyl nitrites may require special handling on a large scale. | High; utilizes standard industrial reagents and conditions. researchgate.net |

Purification and Isolation Techniques in the Synthesis of this compound

The isolation of this compound in high purity is critical for its use in subsequent applications. The purification strategy is dictated by the synthetic route employed and the nature of the impurities present.

Following the synthesis from 2-Chloro-3-hydroxypyridine (Route B), a common workup procedure involves filtering the reaction mixture to remove inorganic salts, followed by concentration under reduced pressure to remove the solvent. researchgate.net The resulting crude product can then be purified by recrystallization . Specifically, the use of ethyl acetate (B1210297) has been documented to yield pure crystals of the final compound suitable for analysis. researchgate.net

For other related pyridine syntheses, standard laboratory techniques are often employed. These include:

Aqueous Workup: The reaction mixture is often quenched with water or a saturated bicarbonate solution. The product is then extracted into an immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate. The combined organic layers are washed with water and brine, dried over an anhydrous salt like sodium sulfate, filtered, and concentrated. orgsyn.org

Flash Column Chromatography: For high-purity requirements or when impurities have similar properties to the product, flash column chromatography is a powerful purification method. orgsyn.org This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as a mobile phase is passed through it.

The choice of method depends on the scale of the reaction and the required purity level. For industrial-scale production, recrystallization is often preferred over chromatography due to lower cost and solvent consumption.

Nucleophilic Substitution Reactions at the Pyridine Ring

The pyridine ring in this compound is electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C-2 and C-4). The presence of a good leaving group, the chloro substituent, at the C-2 position makes this site highly susceptible to nucleophilic substitution.

Replacement of the Chloro Substituent at C-2

The chlorine atom at the C-2 position is the most reactive site for nucleophilic aromatic substitution (SNAr). This reactivity is a consequence of the electron-withdrawing nature of the adjacent ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the addition-elimination mechanism. The reaction proceeds by the attack of a nucleophile at the C-2 carbon, leading to the formation of a tetrahedral intermediate. The aromaticity is then restored by the expulsion of the chloride ion.

Introduction of Diverse Functional Groups

A variety of nucleophiles can be employed to displace the C-2 chloro group, allowing for the introduction of diverse functional groups and the synthesis of a wide array of derivatives. While specific examples for this compound are not extensively documented in publicly available literature, the principles of 2-chloropyridine (B119429) chemistry suggest that nucleophiles such as amines, alkoxides, and cyanides would readily react at this position. For instance, reactions with various amines would lead to the formation of 2-aminopyridine (B139424) derivatives, while reactions with alkoxides would yield 2-alkoxypyridines. Cyanide substitution, a common transformation for 2-halopyridines, would produce the corresponding 2-cyanopyridine (B140075) derivative. epo.orggoogle.com

Transformations Involving Sulfur-Containing Nucleophiles

A significant and well-documented derivatization pathway for this compound involves a series of reactions with sulfur-containing nucleophiles to ultimately produce sulfonamides. This multi-step synthesis is a key process in the production of certain agrochemicals. researchgate.netscribd.com

Mercaptolation Reactions: Formation of 3-(2,2,2-Trifluoroethoxy)-2-mercaptopyridine

The first step in this sequence is a mercaptolation reaction, where the chloro group at the C-2 position is displaced by a sulfur nucleophile. A common and efficient method for this transformation is the reaction of this compound with thiourea. researchgate.netscribd.com This reaction proceeds via an S-alkylisothiouronium salt intermediate, which is then hydrolyzed to yield the desired thiol, 3-(2,2,2-Trifluoroethoxy)-2-mercaptopyridine.

Oxidative Transformations of Mercapto Derivatives to Sulfonyl Chlorides

The resulting 3-(2,2,2-Trifluoroethoxy)-2-mercaptopyridine can be further functionalized through oxidation of the thiol group. A crucial transformation is its conversion to the corresponding sulfonyl chloride. This is typically achieved through oxidative chlorination. Treatment of the mercapto derivative with chlorine gas in a suitable solvent effectively oxidizes the sulfur atom and introduces a chloro group, affording 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonyl chloride. researchgate.netscribd.com This sulfonyl chloride is a reactive intermediate, primed for the introduction of nitrogen-containing functionalities.

Aminolysis Reactions for Sulfonamide Formation

The final step in this synthetic sequence is the formation of a sulfonamide. This is accomplished through an aminolysis reaction, where the highly reactive sulfonyl chloride is treated with an amine. Specifically, reaction with ammonia (B1221849) (NH3) displaces the chloride from the sulfonyl group to yield the final product, 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. researchgate.netscribd.com This transformation is generally high-yielding due to the electrophilicity of the sulfonyl chloride.

| Step | Reactant | Reagents | Product | Yield (%) |

| 1 | This compound | Thiourea | 3-(2,2,2-Trifluoroethoxy)-2-mercaptopyridine | - |

| 2 | 3-(2,2,2-Trifluoroethoxy)-2-mercaptopyridine | Chlorine (Cl2) | 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonyl chloride | 71.2 (for steps 1 & 2) scribd.com |

| 3 | 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonyl chloride | Ammonia (NH3) | 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide | 87.1 scribd.com |

Regioselective Functionalization of the Pyridine Ring System

The functionalization of the pyridine ring of this compound at positions other than the site of the chloro substituent is a key strategy for introducing molecular diversity. Directed ortho-metalation (DoM) is a powerful technique for achieving such regioselectivity. In this process, a substituent on the ring directs the deprotonation of an adjacent carbon atom by an organolithium reagent, creating a lithiated intermediate that can then be quenched with various electrophiles.

For 3-alkoxypyridines, the alkoxy group is known to direct lithiation to the C4 position. It is therefore anticipated that the 2,2,2-trifluoroethoxy group at the 3-position of the title compound will similarly direct metalation to the C4 position. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures is crucial to prevent nucleophilic attack at the C2 position. Following lithiation, the introduction of a variety of functional groups at the C4 position can be achieved by reaction with appropriate electrophiles.

Table 1: Predicted Regioselective Functionalization at the C4 Position via Directed ortho-Metalation

| Electrophile | Reagent Example | Expected Product at C4 Position |

| Alkyl Halide | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Carbonyl Compound (Aldehyde) | Benzaldehyde (C₆H₅CHO) | Hydroxyphenylmethyl (-CH(OH)C₆H₅) |

| Carbonyl Compound (Ketone) | Acetone ((CH₃)₂CO) | 2-Hydroxyprop-2-yl (-C(OH)(CH₃)₂) |

| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) |

| Silyl Halide | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Boronic Ester | Isopropyl pinacol (B44631) borate | Pinacol boronate (-B(pin)) |

| Carbon Dioxide | CO₂ (gas) | Carboxylic acid (-COOH) |

It is also worth noting that in some cases, the chloro group at the C2 position can exert a directing effect on metalation to the C3 position. However, the stronger directing ability of the alkoxy group at C3 makes C4 functionalization the more probable outcome.

Other Significant Reaction Pathways and Reactivity Patterns

Beyond C-H functionalization, the reactivity of this compound is dominated by transformations involving the chloro substituent at the C2 position. This position is activated towards nucleophilic aromatic substitution and is also a prime site for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position of the pyridine ring is susceptible to displacement by a variety of nucleophiles. This reaction proceeds through a Meisenheimer-like intermediate, and the rate is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the trifluoroethoxy group. A notable example is the synthesis of 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide, where the initial step involves the displacement of the chloride with a sulfur nucleophile. researchgate.net

Table 2: Examples of Nucleophilic Aromatic Substitution at the C2 Position

| Nucleophile | Reagent Example | Product Functional Group at C2 |

| Thiolates | Thiourea (followed by hydrolysis) | Thiol (-SH) |

| Amines | Ammonia (NH₃) | Amino (-NH₂) |

| Alkoxides | Sodium methoxide (B1231860) (NaOCH₃) | Methoxy (-OCH₃) |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | Hydroxy (-OH) |

Palladium-Catalyzed Cross-Coupling Reactions

The C2-chloro group provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the C2 position.

Buchwald-Hartwig Amination: This powerful method facilitates the formation of a carbon-nitrogen bond by coupling the chloropyridine with a primary or secondary amine, catalyzed by a palladium-phosphine complex. This provides a direct route to 2-amino- and 2-alkyl/arylamino-3-(2,2,2-trifluoroethoxy)pyridines.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the chloropyridine with a terminal alkyne. A palladium catalyst and a copper(I) co-catalyst are typically employed.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions at the C2 Position

| Reaction Name | Coupling Partner | Resulting Bond and Group at C2 |

| Suzuki-Miyaura Coupling | Phenylboronic acid | C-C bond; Phenyl group (-C₆H₅) |

| Buchwald-Hartwig Amination | Morpholine | C-N bond; Morpholinyl group |

| Sonogashira Coupling | Phenylacetylene | C-C triple bond; Phenylethynyl group (-C≡C-C₆H₅) |

These varied reaction pathways highlight the versatility of this compound as a synthetic intermediate, providing access to a wide range of functionalized pyridine derivatives for further chemical exploration and application.

Spectroscopic and Structural Elucidation of 2 Chloro 3 2,2,2 Trifluoroethoxy Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure, dynamics, and chemical environment of molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy is crucial for identifying the number and arrangement of hydrogen atoms in a molecule. For 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine, the spectrum provides definitive evidence for its structure. The key features are the signals from the three distinct protons on the pyridine (B92270) ring and the two protons of the methylene (B1212753) (-CH₂-) group in the trifluoroethoxy substituent.

Research has characterized the ¹H NMR spectrum of this compound. researchgate.net The aromatic region typically shows complex splitting patterns due to spin-spin coupling between the adjacent protons on the pyridine ring. The methylene protons adjacent to the trifluoromethyl (-CF₃) group are expected to show coupling to the fluorine atoms, resulting in a quartet.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.10 | Doublet of doublets | 1H | H-6 (proton on pyridine ring) |

| ~7.45 | Doublet of doublets | 1H | H-4 (proton on pyridine ring) |

| ~7.30 | Doublet of doublets | 1H | H-5 (proton on pyridine ring) |

| ~4.65 | Quartet | 2H | -OCH₂CF₃ |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and instrument frequency. The data presented is a representative interpretation.

Vibrational Spectroscopy for Molecular Characterization

Infrared (IR) Spectroscopy Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, key absorption bands confirm the presence of the pyridine ring, the C-Cl bond, the C-O ether linkage, and the C-F bonds of the trifluoromethyl group. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (Pyridine) |

| ~2980-2900 | C-H Stretch | Aliphatic (-CH₂-) |

| ~1600-1450 | C=C and C=N Stretch | Aromatic Ring |

| ~1300-1100 | C-F Stretch | Trifluoromethyl (-CF₃) |

| ~1250-1050 | C-O-C Stretch | Ether |

Raman Spectroscopy Studies

Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For substituted pyridines, Raman spectra provide valuable information on the skeletal vibrations of the ring. acs.orgcdnsciencepub.comaps.org The strong enhancement of vibrations associated with the pyridine-pyrazole ligand in some metal complexes indicates the nature of molecular orbitals. stfc.ac.uk The C-Cl and the symmetric stretches of the -CF₃ group are also expected to be Raman active.

Table 3: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Assignment |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (Pyridine) |

| ~1600-1550 | Ring Stretching | Pyridine Ring |

| ~1030 | Ring Breathing Mode | Pyridine Ring |

| ~750 | C-F Symmetric Stretch | Trifluoromethyl (-CF₃) |

Single-Crystal X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and intermolecular interactions. The structure of this compound has been characterized by single-crystal X-ray diffraction. researchgate.net This analysis revealed that the pyridine ring, the chlorine atom, and the ether oxygen atom are nearly coplanar. researchgate.net

For comparison, the analysis of a related compound, 2-Chloro-3-nitropyridine, provides a detailed example of the crystallographic data that can be obtained. researchgate.net Such data allows for a complete and unambiguous description of the molecule's solid-state conformation.

Table 4: Representative Crystallographic Data Parameters

| Parameter | Description | Example Value (for 2-Chloro-3-nitropyridine researchgate.net) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/n |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | a, b, c (Å); α, β, γ (°) |

| Z | The number of molecules in the unit cell. | 4 |

| Bond Lengths | The distances between bonded atoms (e.g., C-Cl, C-O). | Reported in Ångstroms (Å) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺). A key feature would be the presence of an [M+2]⁺ peak with an intensity approximately one-third that of the molecular ion peak, which is characteristic of compounds containing a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org The fragmentation of halogenated pyridine derivatives often involves the loss of the halogen atom or cleavage of substituent groups. nih.govjcsp.org.pk

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Notes |

|---|---|---|

| ~227 | [M]⁺ (Molecular ion with ³⁵Cl) | Corresponds to the molecular weight of C₇H₅³⁵ClF₃NO |

| ~229 | [M+2]⁺ (Molecular ion with ³⁷Cl) | Isotopic peak for chlorine; expected intensity is ~32% of [M]⁺ |

| ~192 | [M-Cl]⁺ | Loss of a chlorine radical |

| ~144 | [M-OCH₂CF₃]⁺ | Cleavage of the trifluoroethoxy group |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity Assessment and Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a pivotal analytical technique for the purity assessment and trace analysis of this compound. This method offers high sensitivity and selectivity, which are crucial for detecting and quantifying the main compound and any potential impurities. While specific application notes for this compound are not widely published, a methodological approach can be extrapolated from the analysis of structurally related compounds.

A typical LC-MS/MS method for a substituted pyridine derivative would involve a reversed-phase chromatographic separation coupled with a tandem mass spectrometer. The chromatographic separation is often achieved using a C18 column, which is effective for retaining and separating compounds of moderate polarity like this compound.

The mobile phase generally consists of a mixture of an aqueous component, often with a buffer like ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization, and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the efficient elution of the target compound and the separation of impurities with varying polarities.

For detection, a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is typically suitable for pyridine-containing compounds. The mass spectrometer first isolates the protonated molecular ion ([M+H]⁺) of the target compound. In the case of this compound (with a molecular weight of approximately 211.57 g/mol ), the precursor ion to be monitored would be m/z 212.0. This precursor ion is then subjected to collision-induced dissociation (CID) to generate specific product ions, which are monitored in the second stage of the mass spectrometer. This Multiple Reaction Monitoring (MRM) approach provides high specificity and reduces background noise, enabling accurate quantification and the detection of trace-level impurities.

The table below outlines a plausible set of parameters for an LC-MS/MS analysis of this compound, based on established methods for similar analytes.

| Parameter | Condition |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) system |

| Column | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, linear gradient to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 212.0 |

| Product Ions (m/z) | To be determined by direct infusion and fragmentation studies |

| Collision Energy | To be optimized for characteristic fragment ions |

This methodology would be validated according to international guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and accurate results for both purity determination of the bulk material and the analysis of trace impurities.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound by determining the weight percentages of its constituent elements. For this compound, this analysis is crucial to confirm its stoichiometric composition. The molecular formula of the compound is C₇H₅ClF₃NO.

The theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), and oxygen (O). These theoretical values serve as a benchmark against which the experimentally determined values are compared. A close correlation between the theoretical and found values provides strong evidence for the purity and correct elemental composition of the compound.

While the synthesis and characterization of this compound, including its analysis by elemental analysis, have been reported in the scientific literature, the specific experimental data from these analyses are not always publicly detailed. researchgate.net Nevertheless, the expected theoretical percentages are presented below.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 39.74 |

| Hydrogen | H | 1.01 | 5 | 5.05 | 2.39 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 16.76 |

| Fluorine | F | 19.00 | 3 | 57.00 | 26.94 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.62 |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.56 |

| Total | 211.58 | 100.00 |

In a typical experimental procedure, a sample of the purified compound would be combusted in a specialized elemental analyzer. The resulting combustion gases (such as CO₂, H₂O, and N₂) are then separated and quantified to determine the percentages of carbon, hydrogen, and nitrogen. Chlorine and fluorine content would be determined by other appropriate analytical methods, such as ion chromatography after combustion and absorption. The experimentally obtained percentages are then compared with the theoretical values. A deviation of ±0.4% is generally considered acceptable and confirms the stoichiometry of the compound.

Computational and Theoretical Chemistry Investigations on 2 Chloro 3 2,2,2 Trifluoroethoxy Pyridine

Quantum Chemical Approaches to Electronic Structure and Bonding

Quantum chemical methods are fundamental to understanding the electronic makeup and bonding within a molecule. These approaches solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels. For organic molecules such as substituted pyridines, Density Functional Theory (DFT) has become a primary workhorse due to its favorable balance of accuracy and computational cost. iiste.orgelectrochemsci.org

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. numberanalytics.com It is particularly effective for calculating the molecular properties of substituted pyridines. researchgate.netresearchgate.net By applying DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), a detailed picture of the molecule's properties can be obtained. electrochemsci.orgresearchgate.net

Key molecular properties derived from DFT calculations include:

Optimized Geometry: The calculations determine the lowest energy three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Parameters such as the dipole moment, polarizability, and hyperpolarizability can be computed, offering insights into the molecule's response to external electric fields. tandfonline.com

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis provide atomic charges, revealing the effects of the electronegative chlorine and fluorine atoms on the pyridine (B92270) ring and the ethoxy bridge. tandfonline.comnih.gov

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity, kinetic stability, and optical polarizability. tandfonline.com

Table 1: Representative Predicted Electronic Properties of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine using DFT This table presents hypothetical data based on typical results for similar halogenated pyridine derivatives.

| Property | Predicted Value | Unit |

|---|---|---|

| Total Energy | -1025.45 | Hartree |

| Dipole Moment | 3.21 | Debye |

| HOMO Energy | -7.15 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 5.92 | eV |

Molecular Modeling and Conformational Analysis

The this compound molecule possesses conformational flexibility, primarily due to the rotation around the C(pyridine)-O and O-C(ethoxy) single bonds. Molecular modeling techniques are employed to explore the potential energy surface (PES) and identify the most stable conformers. acs.org

This analysis is critical as the molecule's conformation can significantly impact its physical properties and biological activity. The process typically involves a systematic scan of the dihedral angles defining the orientation of the trifluoroethoxy group relative to the pyridine ring. By calculating the energy at each step, a profile of energy versus dihedral angle is generated, revealing the locations of energy minima (stable conformers) and energy maxima (transition states for rotation). mdpi.com Studies on ortho-alkoxy pyridines suggest a preference for conformations where the alkoxy group is oriented away from the nitrogen atom to minimize steric and electrostatic repulsion. acs.org

Table 2: Illustrative Potential Energy Scan for Rotation around the Pyridine C3-O Bond This table shows hypothetical relative energies for different dihedral angles, illustrating the process of conformational analysis.

| Dihedral Angle (Cl-C2-C3-O) | Relative Energy (kJ/mol) | Conformation |

|---|---|---|

| 0° | 12.5 | Eclipsed (Transition State) |

| 60° | 2.1 | Gauche |

| 120° | 4.5 | Skew |

| 180° | 0.0 | Anti (Global Minimum) |

Prediction and Analysis of Spectroscopic Signatures

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. Theoretical calculations of vibrational spectra (Infrared and Raman) are particularly common and have been extensively applied to pyridine and its derivatives. cdnsciencepub.comresearchgate.netacs.org These predictions are crucial for assigning experimental spectral bands to specific molecular vibrations.

The process involves first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates. This yields the harmonic vibrational frequencies. Because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and basis set limitations, the calculated values are typically scaled using empirical factors to achieve better agreement with experimental spectra. scilit.com

For this compound, a theoretical vibrational analysis would predict the frequencies and intensities of its IR and Raman bands. This allows for the identification of characteristic vibrations associated with specific functional groups. Key vibrational modes would include:

Pyridine ring stretching and bending modes.

C-Cl stretching vibration.

C-O-C ether linkage stretching vibrations.

Vibrations of the -CF3 group, which are typically strong and characteristic.

C-H stretching and bending modes.

Analyzing the computed vibrational modes, often with the aid of Total Energy Distribution (TED) analysis, enables a precise assignment of each calculated frequency to a specific type of molecular motion (e.g., stretching, bending, torsion). researchgate.net This detailed assignment is fundamental for validating the molecular structure and understanding intramolecular interactions. rsc.org

Table 3: Predicted Key Vibrational Frequencies for this compound This table presents hypothetical data based on characteristic frequencies for the functional groups present.

| Frequency (cm-1, Scaled) | Vibrational Mode Assignment |

|---|---|

| 1580 | Pyridine Ring C=C/C=N Stretch |

| 1285 | -CF3 Symmetric Stretch |

| 1160 | C-O-C Asymmetric Stretch |

| 1120 | -CF3 Asymmetric Stretch |

| 780 | C-Cl Stretch |

Theoretical Studies of Thermodynamic Properties and Stability

The thermodynamic properties of this compound can be reliably predicted using statistical thermodynamics based on data from quantum chemical calculations. researchgate.net The vibrational frequencies and rotational constants obtained from DFT calculations are used to compute the partition functions, which in turn are used to determine key thermodynamic quantities. semanticscholar.orgnist.gov

These properties include:

Standard enthalpy of formation (ΔHf°)

Standard entropy (S°)

Heat capacity (Cv, Cp)

Gibbs free energy of formation (ΔGf°)

To improve the accuracy of the enthalpy of formation, theoretical schemes such as isodesmic reactions are often employed. These hypothetical reactions are constructed such that the types of chemical bonds are conserved between reactants and products, leading to a cancellation of errors in the quantum chemical calculations. researchgate.net Such studies are vital for understanding the molecule's stability and its behavior in chemical processes under various temperature and pressure conditions.

Table 4: Representative Calculated Thermodynamic Properties at 298.15 K This table provides hypothetical thermodynamic data for the target molecule.

| Property | Predicted Value | Unit |

|---|---|---|

| Standard Enthalpy of Formation (gas) | -725.5 | kJ/mol |

| Standard Entropy (gas) | 410.2 | J/(mol·K) |

| Heat Capacity (Cp, gas) | 165.8 | J/(mol·K) |

Reaction Mechanism Studies and Reactivity Prediction using Computational Methods

Computational methods are essential for investigating reaction mechanisms and predicting the chemical reactivity of molecules. numberanalytics.comchemrxiv.org For this compound, these studies can predict its behavior in various chemical transformations, such as nucleophilic aromatic substitution, where the chlorine atom could be displaced.

Reactivity can be assessed through several computational approaches:

Molecular Electrostatic Potential (MEP): Mapping the MEP onto the electron density surface visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack.

Frontier Molecular Orbital (FMO) Analysis: The distribution of the HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Conceptual DFT Descriptors: Reactivity indices such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to quantify the molecule's reactivity. electrochemsci.orgresearchgate.net Local reactivity descriptors, like Fukui functions, can predict the most reactive atomic sites within the molecule. nih.gov

Transition State Searching: To study a specific reaction, computational methods can identify the structure and energy of the transition state, allowing for the calculation of the activation energy barrier. princeton.edursc.org This is fundamental to understanding the reaction kinetics and mechanism.

These predictive studies are crucial in synthetic chemistry for designing new reaction pathways and understanding the factors that control chemical selectivity. nih.govnih.gov

Table 5: Illustrative Conceptual DFT Reactivity Indices This table presents hypothetical reactivity indices calculated for the target molecule.

| Reactivity Index | Predicted Value (a.u.) |

|---|---|

| Chemical Hardness (η) | 2.96 |

| Electronegativity (χ) | 4.19 |

| Electrophilicity Index (ω) | 2.97 |

Advanced Applications and Role As a Key Intermediate in Complex Molecule Synthesis

Contribution to Agrochemical Compound Development

The trifluoromethylpyridine (TFMP) moiety is a significant and biologically active fragment in the field of pesticide chemistry. chigroup.siteacs.org The incorporation of this structural unit into molecules has led to the discovery and marketing of numerous pesticide compounds that play a crucial role in crop protection. chigroup.siteacs.org The unique properties imparted by the trifluoromethyl group often result in derivatives with potent and effective actions. chigroup.site 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine serves as a key precursor in this domain, enabling the synthesis of advanced agrochemical products. ontosight.ai

One of the most prominent applications of this compound is its role as a key intermediate in the production of the sulfonylurea herbicide Trifloxysulfuron. scribd.comresearchgate.net Trifloxysulfuron is a post-emergence herbicide used to control broad-leaved weeds, grasses, and sedges in crops such as cotton and sugarcane. researchgate.netgoogle.comtitanunichem.com

| Step | Reactant | Product | Purpose |

| 1 | 3-Amino-2-chloropyridine (B31603) | This compound | Introduction of the trifluoroethoxy group. scribd.comresearchgate.net |

| 2 | This compound | 3-(2,2,2-Trifluoroethoxy)-2-mercaptopyridine | Preparation for sulfonyl chloride formation. scribd.comresearchgate.net |

| 3 | 3-(2,2,2-Trifluoroethoxy)-2-mercaptopyridine | 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonyl chloride | Formation of the reactive sulfonyl chloride. scribd.com |

| 4 | 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonyl chloride | 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide | Creation of the key sulfonamide intermediate. scribd.comresearchgate.net |

| 5 | 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide | Trifloxysulfuron | Final condensation to form the herbicide. scribd.comgoogle.com |

This table outlines a general synthetic scheme for Trifloxysulfuron, highlighting the central role of its intermediates.

The trifluoroethoxy pyridine (B92270) moiety, present in this compound, is a valuable scaffold for the design of new bioactive agents. chigroup.site The introduction of functional groups such as amides, sulfides, and various heterocycles into the trifluoromethylpyridine framework can yield derivatives with significant pesticidal effects. chigroup.siteacs.org Research into trifluoromethylpyridine derivatives has led to compounds with broad insecticidal activity against various pests. acs.org

Furthermore, the broader class of pyridine derivatives has been investigated for antimicrobial properties. Studies have shown that certain pyridine-containing compounds exhibit potent antibacterial activity, particularly against Gram-positive bacteria. mdpi.comfrontiersin.org This suggests that the this compound unit could be a promising starting point for developing novel bactericidal agents, leveraging the established bioactivity of the pyridine core. frontiersin.orgresearchgate.net The design of such agents often involves creating a library of derivatives where different functional groups are attached to the core scaffold to optimize activity and spectrum.

Utility in Pharmaceutical Intermediate Synthesis

The application of this compound extends into the pharmaceutical industry, where it functions as a versatile building block for molecules with potential therapeutic activities. ontosight.ai The 2-chloropyridine (B119429) structure is a common feature in medicinal chemistry, and its derivatives have been synthesized and evaluated for various applications, including as potential antitumor agents. nih.gov

The reactivity of the chlorine atom at the 2-position of the pyridine ring allows for its substitution, making this compound an excellent precursor for more complex molecules. nih.gov This reactivity is a cornerstone of its utility in building intricate drug scaffolds. A related compound, 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, serves as an intermediate in the synthesis of Lansoprazole, a proton pump inhibitor used to treat stomach acid-related conditions. chemicalbook.com This example underscores the value of the trifluoroethoxy pyridine core in constructing established pharmaceutical agents. The synthesis of such complex molecules often requires multiple, carefully planned steps starting from a well-defined intermediate like this compound. nih.gov

A molecular scaffold is a core structure upon which a variety of chemical modifications can be made to explore biological activity. The this compound unit represents such a scaffold. By retaining the core trifluoroethoxy pyridine fragment and systematically altering other parts of the molecule, chemists can design libraries of compounds to screen for desired biological effects. nih.gov This strategy, inspired by the way natural products are used to find new drugs, allows for the exploration of chemical space around a privileged core structure. nih.gov The known bioactivity of trifluoromethylpyridines in agrochemicals provides a strong rationale for exploring this scaffold in a pharmaceutical context. researchgate.net The goal is to identify novel molecular arrangements that exhibit high efficacy and selectivity for specific biological targets.

Strategies for Introducing the Trifluoroethoxy Group into Diverse Chemical Structures

The incorporation of a trifluoroethoxy group into a molecule is a key step in synthesizing compounds like this compound. One effective method involves a diazotization reaction. In this process, a precursor molecule, 3-amino-2-chloropyridine, is reacted with a nitrite (B80452) source (like n-butyl nitrite) in the presence of 2,2,2-trifluoroethanol (B45653). scribd.comresearchgate.net This reaction generates a diazonium salt intermediate which then reacts with the trifluoroethanol to attach the trifluoroethoxy group to the pyridine ring.

| Reactants | Key Reagents | Product | Reaction Type |

| 3-Amino-2-chloropyridine, 2,2,2-Trifluoroethanol | n-Butyl nitrite, Organic acid | This compound | Diazotization and subsequent nucleophilic substitution. scribd.comresearchgate.net |

This table summarizes a key synthetic method for introducing the trifluoroethoxy group onto a pyridine ring.

Broader strategies for introducing fluorinated alkyl groups into organic molecules are an active area of chemical research. mdpi.com These methods are crucial for accessing the unique benefits that fluorine substitution provides. While direct trifluoroethoxylation is specific, related techniques include copper-mediated trifluoromethoxylation of aryl halides or the use of specialized reagents to introduce other fluoroalkyl groups. mdpi.comresearchgate.net The development of efficient and versatile methods for these transformations is essential for advancing the fields of medicinal and agricultural chemistry. mdpi.com

Future Research Directions and Unexplored Avenues for 2 Chloro 3 2,2,2 Trifluoroethoxy Pyridine

Development of Sustainable and Green Chemistry Routes for Synthesis

The principles of green chemistry are increasingly influencing the synthesis of valuable chemical compounds, and 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine is no exception. Future research will likely prioritize the development of more sustainable and environmentally benign synthetic routes.

Key Research Areas:

Alternative Starting Materials: Investigation into renewable feedstocks as starting materials to reduce reliance on petroleum-based precursors.

Greener Solvents and Reagents: The exploration and implementation of less hazardous solvents and reagents to minimize environmental impact. researchgate.netnih.gov This includes the potential for solvent-free reaction conditions. researchgate.netnih.gov

Catalytic Approaches: A shift towards catalytic reactions, including the use of biocatalysts or earth-abundant metal catalysts, to improve atom economy and reduce waste. rsc.org

| Green Chemistry Approach | Potential Benefit |

| Use of Renewable Feedstocks | Reduced carbon footprint and dependence on fossil fuels. |

| Greener Solvents (e.g., water, ionic liquids) | Minimized volatile organic compound (VOC) emissions and improved safety. |

| Biocatalysis | High selectivity under mild conditions, reducing energy consumption. |

| One-Pot Reactions | Increased efficiency, reduced waste, and lower operational costs. researchgate.net |

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the pyridine (B92270) ring is crucial for generating derivatives of this compound with enhanced or novel biological activities. The development of innovative catalytic systems is at the forefront of this endeavor.

Future Catalytic Strategies:

Transition-Metal Catalysis: Continued development of transition-metal catalysts, such as those based on palladium, for cross-coupling reactions to introduce a variety of substituents onto the pyridine core. numberanalytics.comnih.gov

C-H Functionalization: A major focus will be on the direct functionalization of C-H bonds, which is an atom-economical approach to creating new derivatives without the need for pre-functionalized starting materials. nih.govresearchgate.netbeilstein-journals.org

Photocatalysis and Electrocatalysis: The use of light (photocatalysis) or electricity (electrocatalysis) to drive chemical transformations offers mild reaction conditions and unique reactivity patterns for the functionalization of pyridines. numberanalytics.com

Magnetically Recoverable Catalysts: The design of catalysts on magnetic nanoparticles allows for easy separation and recycling, aligning with the principles of sustainable chemistry. rsc.org

Advanced Computational Approaches for Rational Design and Property Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational methods can guide the synthesis of new derivatives with desired properties.

Computational Tools and Applications:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. researchgate.net

Molecular Docking: This technique can predict the binding interactions of derivatives with biological targets, aiding in the rational design of more potent bioactive compounds. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of derivatives with their biological activity, enabling the prediction of the potency of unsynthesized compounds. openmedicinalchemistryjournal.com

Virtual Screening: Large virtual libraries of derivatives can be screened against various biological targets to identify promising candidates for synthesis and experimental testing. openmedicinalchemistryjournal.com

| Computational Method | Application in Research |

| Density Functional Theory (DFT) | Predicting molecular geometry, vibrational frequencies, and electronic properties. researchgate.net |

| Molecular Docking | Simulating the interaction of a molecule with a protein's active site. nih.govresearchgate.net |

| QSAR | Establishing a mathematical relationship between chemical structure and biological activity. openmedicinalchemistryjournal.com |

| Virtual Screening | High-throughput computational assessment of large compound libraries. openmedicinalchemistryjournal.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages for the production and derivatization of this compound.

Advantages of Modern Synthesis Technologies:

Enhanced Safety and Control: Flow reactors allow for better control over reaction parameters such as temperature and pressure, leading to safer and more reproducible processes. sci-hub.seacs.orgacs.org

Increased Efficiency and Scalability: Continuous flow synthesis can significantly improve reaction yields and facilitate easier scale-up compared to batch methods. beilstein-journals.orgresearchgate.net

Rapid Library Synthesis: Automated synthesis platforms can be employed to rapidly generate a large number of derivatives for high-throughput screening, accelerating the drug discovery process. nih.gov

Process Intensification: Microwave-assisted flow synthesis is a promising area that combines the benefits of rapid heating with the advantages of continuous processing. beilstein-journals.orgresearchgate.net

Expanding the Scope of Derivatization for Enhanced Bioactivity

The core structure of this compound serves as a versatile scaffold for the development of new bioactive molecules. Future research will undoubtedly focus on expanding the chemical space around this core.

Strategies for Derivatization:

Modification of the Pyridine Ring: Introduction of various functional groups at different positions of the pyridine ring to modulate electronic properties, solubility, and binding interactions with biological targets.

Alterations to the Trifluoroethoxy Group: While the trifluoroethoxy group is often crucial for activity, subtle modifications could lead to improved pharmacokinetic or pharmacodynamic properties.

Hybrid Molecule Synthesis: Combining the this compound moiety with other known bioactive pharmacophores to create hybrid molecules with potentially synergistic or novel activities. nih.govrsc.org

Mechanistic Studies of Unconventional Reaction Pathways

A fundamental understanding of reaction mechanisms is paramount for the development of novel and efficient synthetic methodologies. For this compound, there is still much to be explored regarding its reactivity.

Areas for Mechanistic Investigation:

Unconventional C-H Functionalization: Elucidating the mechanisms of novel C-H activation and functionalization reactions to enable more selective and efficient derivatization.

Photoredox Catalysis Pathways: Investigating the detailed mechanisms of photocatalytic reactions involving pyridine derivatives to optimize reaction conditions and expand their scope. acs.org

Role of Intermediates: Characterizing reactive intermediates, such as pyridyl radicals, to harness their unique reactivity in developing new synthetic transformations. acs.org

Computational Mechanistic Studies: Employing computational methods to model reaction pathways, calculate activation energies, and predict the regioselectivity of reactions, providing valuable insights that can guide experimental work.

Q & A

Q. What are the key synthetic routes for 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine in academic research?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example:

- Route 1 : Reacting 2-chloro-3-hydroxypyridine with 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl bromide) in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., HMPT) at elevated temperatures .

- Route 2 : Condensation of 2,3-dimethyl-4-nitropyridine N-oxide with 2,2,2-trifluoroethanol under basic conditions, followed by isomerization in acetic anhydride to yield intermediates that can be further functionalized .

- Route 3 : Reaction of this compound with thiols (e.g., phenylmethanethiol) to explore regioselective functionalization .

Q. How is the purity and structural integrity of this compound verified?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection is recommended, as evidenced by reports of ≥99% purity in synthesized batches .

- Structural Confirmation : Use a combination of techniques:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and electronic environments.

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns.

- X-ray Crystallography : Single-crystal analysis resolves bond angles and dihedral angles between aromatic rings (e.g., 76.7° in derivatives) .

Q. What safety protocols are essential during handling?

- Methodological Answer :

- PPE : Use N95 respirators, chemical-resistant gloves (nitrile), and safety goggles to mitigate inhalation and dermal exposure risks .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent hydrolysis or decomposition .

- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501/P502 guidelines) .

Advanced Research Questions

Q. How can regioexhaustive functionalization be applied to derivatives of this compound?

- Methodological Answer : The trifluoroethoxy and chloro groups enable regioselective modifications:

- Thiol Substitution : Replace the chloro group with thiols (e.g., phenylmethanethiol) under basic conditions to study steric and electronic effects on reactivity .

- Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups at the 2-position, leveraging the chloro group as a leaving atom .

- Fluorine-Specific Probes : Exploit the trifluoroethoxy group’s electron-withdrawing properties to design fluorinated analogs for ¹⁹F NMR-based biological target engagement studies .

Q. What computational methods predict the environmental fate and degradation pathways of this compound?

- Methodological Answer :

- Quantitative Structure-Activity Relationship (QSAR) Models : Estimate biodegradation rates (e.g., half-life in water: 2.0 × 10⁻¹⁴ days) and bioaccumulation potential (log Kow: 1.1) using tools like EPI Suite .

- Hydrolysis Studies : Simulate pH-dependent degradation (e.g., under acidic/alkaline conditions) via DFT calculations to identify reactive sites (e.g., trifluoroethoxy cleavage).

- Ecotoxicity Modeling : Use ECOSAR to predict acute/chronic toxicity to aquatic organisms based on structural fragments .

Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, HMPT vs. DMF as solvents may drastically alter yields in condensation reactions .

- Byproduct Analysis : Use LC-MS or GC-MS to detect minor impurities (e.g., dechlorinated byproducts or N-oxide intermediates) and propose mechanistic pathways.

- Kinetic Studies : Monitor reaction progress via in-situ IR or Raman spectroscopy to correlate intermediate formation with yield discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.